5-ethoxy-N-(4-ethoxyphenyl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
5-ethoxy-N-(4-ethoxyphenyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of organic compounds. Indoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound is characterized by the presence of ethoxy groups and a carboxamide functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-N-(4-ethoxyphenyl)-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the ethoxy groups and the carboxamide functionality. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The process may also include purification steps such as recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-N-(4-ethoxyphenyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-ethoxy-N-(4-ethoxyphenyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethoxy-N-(4-ethoxyphenyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-1H-indole-2-carboxamide
- 5-ethoxy-N-(4-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide
- 2-ethoxy-5-(n,n-diisopropyl)aminopyridine
Uniqueness
Compared to similar compounds, 5-ethoxy-N-(4-ethoxyphenyl)-1-methyl-1H-indole-2-carboxamide stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H22N2O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-ethoxy-N-(4-ethoxyphenyl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c1-4-24-16-8-6-15(7-9-16)21-20(23)19-13-14-12-17(25-5-2)10-11-18(14)22(19)3/h6-13H,4-5H2,1-3H3,(H,21,23) |
InChI Key |
XBTDCGTUEYDMPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)OCC |
Origin of Product |
United States |
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